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Fluorophenylacetonitrile

CAS No.: 658-98-0

Cat. No.: B1586980

Get Quote

Executive Summary
3-Chloro-4-Fluorophenylacetonitrile (CAS No. 658-98-0) is a specialized organofluorine

intermediate that serves as a critical "homologation gateway" in medicinal chemistry.[1][2]

Unlike its precursor aniline, which is ubiquitous in first-generation kinase inhibitors (e.g.,

Gefitinib), the acetonitrile derivative allows for the extension of the carbon skeleton, granting

access to phenylacetic acids and phenethylamines. These downstream scaffolds are pivotal in

the synthesis of TGF-β signal transduction inhibitors, Aldose Reductase Inhibitors (ARIs), and

next-generation BACE1 inhibitors for Alzheimer’s disease.

This guide provides a comprehensive technical analysis of its discovery, synthetic evolution,

and application in modern drug design.

Chemical Identity & Strategic Importance
The strategic value of 3-Chloro-4-Fluorophenylacetonitrile lies in its specific halogenation

pattern. The 4-fluoro substituent blocks metabolic oxidation at the para-position (a common

clearance pathway), while the 3-chloro group provides steric bulk and lipophilicity, enhancing
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the binding affinity of the final drug molecule to hydrophobic pockets in enzymes like TGF-β

receptor kinases.

Table 1: Physicochemical Profile
Property Specification

CAS Number 658-98-0

IUPAC Name 2-(3-Chloro-4-fluorophenyl)acetonitrile

Molecular Formula C₈H₅ClFN

Molecular Weight 169.58 g/mol

Physical State
Colorless to pale yellow liquid/solid (mp: ~25-

28°C)

Boiling Point 130-134°C (at 7 Torr)

Key Reactivity
Nucleophilic attack at nitrile carbon; α-proton

acidity (pKa ~25)

Historical Evolution of Synthesis
The history of this compound tracks the pharmaceutical industry's shift from simple aromatics

to complex fluorinated scaffolds in the late 1990s.

Phase I: The Classical Approach (Pre-2000s)
Early synthesis relied on the Meerwein Arylation, reacting 3-chloro-4-fluoroaniline with

acrylonitrile under copper catalysis. This method was plagued by low yields (<50%) and

significant tar formation due to the polymerization of acrylonitrile.

Phase II: The Nucleophilic Substitution Era (2000–
Present)
As demand for high-purity intermediates grew for programs like Pfizer’s TGF-β inhibitors, the

industry shifted to Nucleophilic Substitution of benzyl halides. This route, however, faced a

challenge: the immiscibility of inorganic cyanide salts (NaCN) with organic benzyl halides.
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Phase III: Phase Transfer Catalysis (The Modern
Standard)
The breakthrough came with the application of Phase Transfer Catalysis (PTC). Using

quaternary ammonium salts (e.g., TEBA), chemists could shuttle cyanide ions into the organic

phase, driving the reaction to near-quantitative yields (>90%) under mild conditions. This is the

current industry standard.

Detailed Experimental Protocols
The following protocols represent the optimized, self-validating methods for synthesizing and

utilizing this intermediate.

Protocol A: PTC Synthesis of 3-Chloro-4-
Fluorophenylacetonitrile
Rationale: This method utilizes a biphasic system to prevent the hydrolysis of the benzyl halide

while maintaining high reaction rates.

Reagents:

3-Chloro-4-fluorobenzyl bromide (1.0 eq)

Sodium Cyanide (2.0 eq)[1][2]

TEBA (Triethylbenzylammonium chloride) (0.1 eq)

Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Methodology:

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux

condenser, dissolve NaCN (2.0 eq) in water.

Catalyst Addition: Add TEBA (0.1 eq) to the aqueous solution. Stir for 10 minutes to ensure

catalyst dispersion.
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Substrate Introduction: Dissolve 3-Chloro-4-fluorobenzyl bromide in toluene and add this

solution dropwise to the aqueous mixture over 30 minutes. Critical: Maintain temperature

<30°C to prevent hydrolysis.

Reaction: Heat the biphasic mixture to 45–50°C and stir vigorously (800 rpm) for 4–6 hours.

Monitor via TLC or HPLC (Target: Disappearance of benzyl bromide).

Workup: Cool to room temperature. Separate the organic layer.[1][2] Wash the aqueous

layer twice with toluene.

Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Validation: Purity should be >98% by GC. The product requires no further purification for

hydrolysis steps.

Protocol B: Hydrolysis to 3-Chloro-4-Fluorophenylacetic
Acid
Rationale: The acetic acid derivative is the actual building block for amide coupling in drug

synthesis.

Methodology:

Suspend the nitrile (from Protocol A) in 50% H₂SO₄ (aq).

Reflux at 100°C for 4 hours.

Cool and extract with Ethyl Acetate.

Recrystallize from Hexane/Ethyl Acetate to yield white crystals (mp 55-58°C).

Case Study: Synthesis of TGF-β Inhibitors
Reference: Pfizer Inc. (WO2002094833)[3]

The most prominent application of 3-Chloro-4-Fluorophenylacetonitrile is in the synthesis of

Pyrrole-based TGF-β signal transduction inhibitors. These compounds prevent fibrosis by
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inhibiting the phosphorylation of SMAD proteins.

Mechanism: The nitrile undergoes a condensation reaction with an ester to form the core

pyrrole scaffold. The electron-withdrawing nature of the 3-Cl, 4-F ring is essential for the

potency of the final inhibitor.

Visualization: The TGF-β Inhibitor Pathway
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Figure 1: Synthetic pathway from benzyl bromide to the TGF-β inhibitor scaffold via the

acetonitrile intermediate.[4]

Safety & Handling (E-E-A-T)
Cyanide Hazard: Protocol A involves Sodium Cyanide. It is imperative to maintain the reaction

pH >9 to prevent the formation of HCN gas. All waste streams must be treated with bleach

(Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds can

release HF. Use appropriate scrubbing in case of fire.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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